Product packaging for 2-(Quinolin-4-yloxy)ethan-1-amine(Cat. No.:)

2-(Quinolin-4-yloxy)ethan-1-amine

Cat. No.: B13611229
M. Wt: 188.23 g/mol
InChI Key: JRZOYAXWBRZCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-4-yloxy)ethan-1-amine (: 34256-23-0) is a quinoline-based heterocyclic building block of significant interest in antimicrobial research. Its molecular formula is C11H12N2O, with a molecular weight of 188.23 g/mol. This compound is provided with a typical purity of 98% and is intended for use as a key chemical intermediate in scientific investigations. The primary research value of this compound lies in its role as a precursor and core scaffold in the development of novel Staphylococcus aureus NorA efflux pump inhibitors (EPIs) . The NorA efflux pump is a major contributor to antimicrobial resistance (AMR) in S. aureus, as it expels a wide range of antibiotic agents, such as the fluoroquinolone ciprofloxacin, rendering them ineffective . Compounds based on the quinolin-4-yloxy scaffold, functionalized with specific substituents, have been identified as potent NorA EPIs . These inhibitors are devoid of intrinsic antimicrobial activity but work by blocking the efflux pump, thereby synergizing with antibiotics and restoring their efficacy against resistant bacterial strains . This makes this compound a valuable structure for researchers designing Antimicrobial Resistance Breakers (ARBs) to combat multidrug-resistant pathogens . ATTENTION: This product is for research and development use only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B13611229 2-(Quinolin-4-yloxy)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-quinolin-4-yloxyethanamine

InChI

InChI=1S/C11H12N2O/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11/h1-5,7H,6,8,12H2

InChI Key

JRZOYAXWBRZCNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OCCN

Origin of Product

United States

Chemical Modification and Analogs of 2 Quinolin 4 Yloxy Ethan 1 Amine

Design Principles for Structural Diversification

The modification of 2-(quinolin-4-yloxy)ethan-1-amine is not a random process but is guided by established medicinal chemistry principles. These strategies aim to enhance desired biological activities, improve pharmacokinetic properties, and explore the structure-activity relationships (SAR) of the quinoline (B57606) scaffold.

Scaffold Hopping Strategies within Quinoline Derivatives

Scaffold hopping is a powerful technique in drug discovery that involves replacing the core structure of a molecule with a different, yet functionally similar, scaffold. nih.gov This approach aims to identify novel chemical series with improved properties, such as enhanced potency, reduced off-target effects, or novel intellectual property. In the context of quinoline derivatives, scaffold hopping has been employed to explore alternative bicyclic systems that can mimic the quinoline core's essential pharmacophoric features. nih.gov

For instance, a scaffold hopping study might replace the quinoline ring of this compound with other 6,6-bicyclic cores, such as quinazoline. nih.gov This strategy can lead to the discovery of new scaffolds that maintain or improve upon the biological activity of the original compound. nih.gov The selection of new scaffolds is often guided by computational methods, such as pharmacophore modeling and virtual screening, to ensure that the new structures retain the key interactions with the biological target. nih.gov

Rational Design Based on Mechanistic Hypotheses

Rational design is a targeted approach to drug discovery that relies on a detailed understanding of the biological target and the mechanism of action of the lead compound. This strategy involves designing new molecules that are predicted to have improved interactions with the target, based on structural information or mechanistic hypotheses. acs.org

In the case of this compound analogs, rational design might involve modifying the molecule to enhance its binding affinity to a specific enzyme or receptor. For example, if the parent compound is known to inhibit a particular kinase, analogs might be designed to form additional hydrogen bonds or hydrophobic interactions with the enzyme's active site. This can be achieved by introducing specific functional groups at various positions on the quinoline ring or the ethan-1-amine side chain. acs.org

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in rational design. mdpi.comnih.gov These methods can be used to predict the binding modes and affinities of virtual compounds, allowing researchers to prioritize the synthesis of the most promising analogs. mdpi.com

Synthesis of Chemically Modified Analogs

The synthesis of chemically modified analogs of this compound involves a variety of organic reactions that allow for the introduction of diverse functional groups and structural motifs.

Variations at the Quinoline Core

Modifications to the quinoline core can have a significant impact on the biological activity of the resulting analogs. organic-chemistry.org These variations can include the introduction of substituents at different positions of the quinoline ring, as well as the replacement of the quinoline scaffold with other heterocyclic systems.

Common synthetic strategies for modifying the quinoline core include:

Electrophilic Aromatic Substitution: This class of reactions allows for the introduction of various substituents, such as halogens, nitro groups, and alkyl groups, onto the quinoline ring.

Nucleophilic Aromatic Substitution: This approach can be used to introduce nucleophiles, such as amines and alkoxides, at specific positions on the quinoline ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide range of functional groups to the quinoline core. acs.org

Variation Synthetic Method Example Substituent Reference
HalogenationElectrophilic Aromatic Substitution-Cl, -Br, -I acs.org
NitrationElectrophilic Aromatic Substitution-NO2
AlkylationFriedel-Crafts Alkylation-CH3, -C2H5
AminationBuchwald-Hartwig Amination-NH2, -NHR acs.org
ArylationSuzuki Coupling-Phenyl, -Pyridyl

Modifications of the Ethan-1-amine Side Chain

The ethan-1-amine side chain of this compound is a key site for chemical modification, as it often plays a crucial role in the molecule's interaction with its biological target. nih.gov Modifications to this side chain can include altering its length, introducing substituents, or replacing the amine group with other functional groups.

Synthetic approaches for modifying the ethan-1-amine side chain include:

N-Alkylation and N-Arylation: These reactions allow for the introduction of various alkyl and aryl groups onto the nitrogen atom of the amine.

Amide Coupling: The amine group can be acylated to form amides, which can introduce a wide range of substituents and alter the electronic properties of the side chain.

Reductive Amination: This method can be used to synthesize analogs with more complex amine substituents.

Modification Synthetic Method Example Functional Group Reference
N-AlkylationReductive Amination-NHCH3, -N(CH3)2
N-ArylationBuchwald-Hartwig Amination-NHPh
Amide FormationAcylation-NHC(O)CH3 vulcanchem.com
Urea (B33335) FormationReaction with Isocyanate-NHC(O)NHR acs.org
Sulfonamide FormationReaction with Sulfonyl Chloride-NHSO2R

Incorporation of Heterocyclic Units

The incorporation of additional heterocyclic units into the structure of this compound can lead to analogs with novel biological activities and improved pharmacokinetic properties. frontiersin.org These heterocyclic rings can be attached to the quinoline core or the ethan-1-amine side chain.

Commonly incorporated heterocyclic units include:

Nitrogen-containing heterocycles: Pyridine (B92270), pyrimidine, piperazine, and triazole rings are frequently used to introduce basic centers and hydrogen bonding capabilities. nih.govresearchgate.net

Oxygen-containing heterocycles: Furan and oxazole (B20620) rings can be incorporated to alter the electronic properties and steric profile of the molecule. nih.gov

The synthesis of these analogs often involves multi-step sequences that combine various synthetic methodologies, including those described in the previous sections.

Heterocyclic Unit Point of Attachment Synthetic Strategy Reference
PyrazoleSide ChainCyclocondensation nih.gov
TriazoleSide ChainClick Chemistry researchgate.net
PiperidineSide ChainNucleophilic Substitution nih.gov
FuranQuinoline CoreCross-Coupling Reaction nih.gov
QuinazolineScaffold HopRing Synthesis nih.gov

Multi-component Reactions for Analog Generation

Prominent MCRs that are applicable to the synthesis of quinoline-containing scaffolds include the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). wikipedia.orgwikipedia.org These reactions provide a convergent and flexible approach to introduce a wide range of functional groups and structural motifs onto the quinoline core or its side chains.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgacs.orgnih.gov This reaction is exceptionally versatile for creating a high degree of molecular diversity in the resulting bis-amide products. wikipedia.org For the generation of analogs of this compound, one could envision a strategy where a quinoline-containing component is incorporated as one of the four starting materials. For instance, a quinoline-based aldehyde, amine, or carboxylic acid could be employed.

A hypothetical Ugi reaction for generating analogs could involve the following components:

An Aldehyde/Ketone: Variation in this component allows for modification of the substituent attached to the newly formed stereocenter.

An Amine: This could be a derivative of this compound itself or a simpler amine, with the quinoline moiety introduced via another component.

A Carboxylic Acid: This component acylates the intermediate amino group, and a wide variety of carboxylic acids can be used to introduce different functionalities.

An Isocyanide: The isocyanide component provides the carbon atom for the new amide backbone and allows for the introduction of a diverse set of substituents.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgdoaj.orgnih.gov This reaction is also a powerful tool for generating molecular diversity. doaj.org Similar to the Ugi reaction, a quinoline-containing starting material can be used to generate a library of quinoline-based analogs.

The strategic application of these MCRs enables the exploration of the chemical space around the this compound scaffold. By systematically varying each of the components in the reaction, a combinatorial library of analogs can be rapidly synthesized. For example, by using different aldehydes, a variety of substituents can be introduced at the α-position of the newly formed amino acid derivative in an Ugi reaction. Similarly, a wide range of isocyanides can be employed to modify the N-alkyl substituent of the amide.

The table below illustrates a hypothetical library of reactants that could be used in a multi-component reaction approach to generate analogs of this compound.

Component Type Example Reactants Potential Modification Site on Analog
Quinoline Core 4-Hydroxyquinoline, 4-ChloroquinolineCore structure of the final molecule
Aldehyde Formaldehyde, Acetaldehyde, BenzaldehydeSubstituent on the α-carbon of the side chain
Amine 2-Aminoethanol, Methylamine, BenzylaminePart of the ether linkage and amino group
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl (B1604629) isocyanideN-substituent of the newly formed amide
Carboxylic Acid Acetic acid, Propionic acid, Benzoic acidAcyl group on the nitrogen of the side chain

The resulting analogs would possess diverse structural features, allowing for a thorough investigation of how modifications to the parent structure influence its chemical and biological properties. This rapid and efficient generation of a focused library of compounds is a hallmark of the utility of multi-component reactions in chemical and pharmaceutical research. acs.orgnih.gov

Mechanistic Biological Investigations of 2 Quinolin 4 Yloxy Ethan 1 Amine Analogs Pre Clinical Focus

Cellular and Molecular Interaction Studies (In Vitro and Ex Vivo Models)

In vitro and ex vivo models have been instrumental in dissecting the mechanisms of action of 2-(quinolin-4-yloxy)ethan-1-amine analogs. These studies have provided a foundational understanding of how these compounds interact with specific cellular components to exert their biological effects. nih.govnih.gov

Target Identification and Validation

A crucial aspect of pre-clinical research is the identification and validation of molecular targets. For this compound analogs, research has pinpointed several key proteins and complexes that these compounds interact with, leading to the inhibition of critical cellular processes. nih.govnih.govnih.gov

Kinase Inhibition Mechanisms (e.g., EGFR/FAK)

Analogs of this compound have also been identified as potent inhibitors of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). nih.govresearchgate.net EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. nih.govpharmgkb.org FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. researchgate.net The dual inhibition of EGFR and FAK is a promising anti-cancer strategy. nih.gov Certain 2-arylquinoline derivatives have demonstrated potent dual inhibitory effects on both EGFR and FAK. nih.govnih.gov For example, a specific 2-arylquinoline analog showed IC50 values of 20.15 nM for EGFR and 14.25 nM for FAK. mdpi.com The mechanism of inhibition typically involves the compound binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of the receptor. nih.gov

Table 2: EGFR and FAK Kinase Inhibition by Quinoline (B57606) Analogs

Compound TypeTarget KinaseIC50 ValueReference
2-Arylquinoline derivativeEGFR20.15 nM mdpi.com
2-Arylquinoline derivativeFAK14.25 nM mdpi.com
4-anilinoquinoline-3-carbonitrileEGFR7.5 nM nih.gov
Quinoline derivative (Compound 5a)EGFR71 nM rsc.org
Cytochrome bc1 Complex Modulation

The cytochrome bc1 complex (complex III) is a critical component of the mitochondrial electron transport chain and is a validated target for antimalarial drugs. nih.govnih.gov Certain quinolone derivatives have been shown to target the cytochrome bc1 complex of Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov These compounds typically act by binding to the Qo site of cytochrome b, a key subunit of the complex. nih.gov This binding event disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately inhibiting the synthesis of pyrimidines, which is essential for the parasite's survival. nih.gov Forward genetic resistance studies have confirmed that mutations in the Qo site of cytochrome b can confer resistance to these quinolone analogs, further validating it as the primary target. nih.gov

P-glycoprotein (P-gp) Mediated Multidrug Resistance Reversal Mechanisms

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR). nih.govmdpi.com Several quinoline-based compounds have been identified as potent inhibitors of P-gp, thereby reversing MDR. nih.govnih.gov For example, the novel quinoline derivative YS-7a has demonstrated a stronger inhibitory effect on P-gp than the known inhibitor verapamil. nih.gov The mechanism of action involves the direct inhibition of P-gp's efflux function. This is evidenced by studies showing that these compounds increase the intracellular accumulation of P-gp substrates, such as doxorubicin (B1662922) and rhodamine 123. nih.govmdpi.com Knockdown of the P-gp gene significantly reduces the resistance-reversal effect of these quinoline derivatives, confirming that their activity is P-gp dependent. nih.gov Some quinoline compounds, like MS-209, have been shown to restore the chemosensitivity of MDR cancer cells to various chemotherapeutic agents in a dose-dependent manner. nih.gov

Cellular Pathway Modulation

The inhibition of molecular targets like EGFR and FAK by this compound analogs leads to the modulation of downstream cellular signaling pathways. nih.gov The EGFR signaling cascade, for instance, involves major pathways such as the RAS-RAF-MAPK pathway, which regulates cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival and the inhibition of apoptosis. nih.govpharmgkb.org By blocking EGFR activation, these quinoline derivatives can effectively shut down these pro-tumorigenic signaling cascades. nih.gov The inhibition of FAK can also lead to a compensatory increase in the phosphorylation of other kinases like EGFR, highlighting the crosstalk between these pathways. nih.gov Therefore, dual inhibitors that target both EGFR and FAK can provide a more comprehensive blockade of tumor-promoting signals. nih.gov Furthermore, some quinoline derivatives have been shown to induce apoptosis and autophagy, key cellular processes that can lead to cell death. mdpi.comrsc.org For example, the quinoline derivative DFIQ induces apoptosis and is associated with the accumulation of reactive oxygen species (ROS). mdpi.com Another hybrid compound was found to induce cell cycle arrest at the G1 phase and trigger apoptosis through the mitochondrial-dependent pathway. rsc.org

Intracellular Activity in Research Models (e.g., Macrophage Models)

The therapeutic potential of antimicrobial agents, particularly for intracellular pathogens like Mycobacterium tuberculosis (Mtb), is critically dependent on their ability to penetrate host cells and exert their effects within the intracellular environment. Analogs of this compound have been evaluated in various in vitro macrophage infection models to determine their intracellular efficacy.

Research has demonstrated that derivatives known as 2-(quinolin-4-yloxy)acetamides possess the necessary physicochemical properties to cross both cellular and mycobacterial barriers, enabling them to inhibit Mtb growth within macrophages. nih.gov In studies involving Mtb-infected macrophages, treatment with several of these acetamide (B32628) derivatives resulted in a statistically significant decrease in colony-forming units (CFUs) compared to untreated controls. nih.gov Notably, the intracellular activity of certain analogs was found to be comparable to that of the first-line anti-tuberculosis drug, rifampin. nih.govvulcanchem.com Specifically, these compounds have been reported to reduce the bacterial load in Mtb-infected macrophages by 1 to 2 log units. vulcanchem.com

The table below summarizes the intracellular activity of selected 2-(quinolin-4-yloxy)acetamide analogs against M. tuberculosis H37Rv in a macrophage model.

Compound IDIntracellular Activity (% Reduction in CFU)Reference Compound
2 Significant decreaseRifampin
5e Significant decreaseRifampin
5j Significant decreaseRifampin
5l Significant decreaseRifampin
5q Significant decreaseRifampin

Data derived from studies on 2-(quinolin-4-yloxy)acetamides, highlighting their ability to reduce mycobacterial growth inside macrophages. nih.gov

It is important to note that not all derivatives display this intracellular activity. For instance, compounds designated as 5f and 5k in one study did not show significant intracellular efficacy, underscoring the structural nuances that govern the ability of these compounds to act within host cells. nih.gov

In Vitro Selectivity Profiling (Excluding Toxicity/Cytotoxicity Data)

A crucial aspect of drug development is ensuring that a compound selectively targets the pathogen with minimal interaction with host cellular machinery. Analogs of this compound have demonstrated notable selectivity in their antimicrobial action.

Studies have shown that 2-(quinolin-4-yloxy)acetamide derivatives are not only potent but also selective against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. nih.govnih.gov This selectivity is a promising feature, as it suggests that these compounds could be effective against strains that have developed resistance to current therapies, without cross-resistance to some first- and second-line drugs. nih.gov

The quinoline scaffold itself has been a foundation for developing selective inhibitors. For example, certain quinoline-based compounds have been developed to selectively inhibit Pseudomonas aeruginosa ATP synthase. nih.gov This selectivity is attributed to specific structural features, such as the nature of substituents on the quinoline ring, which influence the compound's interaction with the bacterial target over its mammalian counterpart. nih.gov For instance, research on quinoline derivatives targeting ATP synthase revealed that analogs with a benzyl (B1604629) sulfide (B99878) at the C1 position of the quinoline generally exhibited greater inhibition of the P. aeruginosa enzyme. nih.gov

The table below presents a conceptual overview of the selectivity profile for this class of compounds based on available research.

Compound ClassTarget OrganismSelectivity Profile
2-(Quinolin-4-yloxy)acetamidesM. tuberculosis (drug-sensitive & MDR)Selective activity against mycobacterial strains. nih.govnih.gov
Quinoline-based ATP synthase inhibitorsP. aeruginosaSelective inhibition of bacterial ATP synthase. nih.gov

Mechanistic Insights into Anti-Microbial Activity (Excluding Clinical Outcomes)

The antimicrobial mechanism of quinoline derivatives, including analogs of this compound, appears to be multifaceted, with different derivatives potentially acting through distinct pathways.

One novel mechanism of action identified for a class of quinoline compounds is the activation of glutamate (B1630785) kinase (GK) in M. tuberculosis. nih.govsigmaaldrich.com GK is a key enzyme in the biosynthesis of proline. By acting as allosteric activators of this enzyme, these quinoline derivatives augment the production of proline. nih.govsigmaaldrich.com This leads to a proline-derived redox imbalance and the subsequent production of reactive oxygen species (ROS), which are detrimental to the mycobacterial cells, ultimately leading to cell death. nih.govsigmaaldrich.com This activation-based mechanism represents a departure from the more common inhibitory strategies employed in drug discovery. nih.gov

Another identified target for 2-(quinolin-4-yloxy)acetamide-based compounds is the cytochrome bc1 complex. mdpi.com This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and energy production in M. tuberculosis.

In other bacteria, such as P. aeruginosa, the quinoline scaffold has been engineered to target ATP synthase. nih.gov These compounds are designed to mimic bedaquiline (B32110) by binding to the proton-binding site of the c subunit of ATP synthase, thereby inhibiting its function and halting the production of ATP, the cell's primary energy currency. nih.gov

The table below summarizes the proposed mechanisms of antimicrobial action for different quinoline-based compounds.

Compound ClassProposed Mechanism of ActionTarget Enzyme/ProcessOrganism
Quinoline derivatives (Z0933/Z0930)Activation leading to redox imbalance and ROS production. nih.govsigmaaldrich.comGlutamate Kinase (GK)M. tuberculosis
2-(Quinolin-4-yloxy)acetamide-based compoundsInhibition of cellular respiration. mdpi.comCytochrome bc1 complexM. tuberculosis
Quinoline-based inhibitorsInhibition of energy production. nih.govATP synthaseP. aeruginosa

These mechanistic insights highlight the versatility of the quinoline scaffold in generating antimicrobial agents that can interfere with various essential pathways in pathogenic microorganisms.

Structure Activity Relationship Sar Studies of 2 Quinolin 4 Yloxy Ethan 1 Amine Analogs

Identification of Key Pharmacophoric Elements

Pharmacophore modeling and structural analysis of active analogs have identified several key elements crucial for the biological activity of the 2-(quinolin-4-yloxy)ethan-1-amine series. These elements constitute the fundamental framework required for molecular recognition and interaction with biological targets.

For activity as Staphylococcus aureus NorA efflux pump inhibitors (EPIs), a critical pharmacophore was developed based on the this compound scaffold. The essential features include the quinoline (B57606) nitrogen atom , which acts as a hydrogen bond acceptor, the aromatic quinoline ring system for hydrophobic interactions, and the basic amine functionality at the terminus of the side chain. In more complex analogs targeting other biological systems, such as Plasmodium falciparum protein kinase 6 (PfPK6), the pharmacophore is more elaborate. It consists of a type II inhibitor model which includes the quinoline core, a urea (B33335) linker, and substituted phenyl rings that occupy specific binding pockets.

In the context of antitubercular activity, the core pharmacophore comprises three main components:

The Quinoline Scaffold : This bicyclic aromatic system is a foundational element. Its planarity and ability to participate in π-π stacking and other hydrophobic interactions are considered vital.

The Terminal Functionality : For the parent compound, this is a primary amine. In many potent analogs, this is modified to an N-substituted acetamide (B32628) group, which has been shown to be critical for potent activity against Mycobacterium tuberculosis.

Elucidation of Structural Requirements for Modulated Biological Activity

Building upon the core pharmacophore, extensive research has focused on how specific structural modifications at different positions of the molecule can modulate biological activity.

Influence of Quinoline Substituents

The substitution pattern on the quinoline ring plays a pivotal role in tuning the biological potency of these analogs, particularly their antitubercular efficacy. The electronic and steric properties of these substituents significantly impact target interaction.

Generally, the introduction of bulky and lipophilic substituents on the quinoline ring tends to improve antimycobacterial activity. Conversely, the presence of electron-withdrawing groups often leads to a decrease in potency. For instance, placing two electron-withdrawing groups at the C-2 and C-6 positions of the quinoline resulted in a dramatic reduction in antimycobacterial activity.

However, the effect of a substituent can be highly position-dependent. Studies on 2-(quinolin-4-yloxy)acetamides revealed that introducing a trifluoromethoxy group (-OCF3) at the 4-position of the N-phenyl ring of the acetamide moiety, combined with specific substitutions on the quinoline ring, could lead to highly potent compounds. For example, an analog with a methyl group at C-2 and a methoxy (B1213986) group at C-6 of the quinoline, alongside the 4-trifluoromethoxy-phenylacetamide side chain, exhibited a minimum inhibitory concentration (MIC) of 0.02 µM against M. tuberculosis. Replacing the C-6 methoxy group with halogens like chlorine or bromine altered the activity, highlighting a fine balance between electronic effects and molecular volume.

Quinoline C-2 SubstituentQuinoline C-6 SubstituentN-Phenylacetamide C-4 SubstituentAntitubercular Activity (MIC, µM)
MethylMethoxyTrifluoromethoxy0.02
MethylChloroTrifluoromethoxy0.14
MethylBromoTrifluoromethoxy0.06
EthylMethoxyTrifluoromethoxy2.10
EthylChloroTrifluoromethoxy0.07
EthylBromoTrifluoromethoxy7.9

Role of the Ethereal Linker and Amine Functionality

The linker connecting the quinoline scaffold to the terminal functional group is a critical determinant of activity. The ethereal oxygen and the length and nature of the chain are not merely spacers but active participants in defining the molecule's bioactive conformation.

For NorA efflux pump inhibitors, the alkylamino chain linked to the C-4 oxygen is an important requirement. In silico studies involving scaffold hopping suggested that the ether linker could be successfully replaced with an amide linker . This modification led to quinoline-4-carboxamide derivatives that retained the ability to inhibit the NorA efflux pump, indicating that the amide bond could effectively mimic the spatial and electronic properties of the original ether linkage.

In the context of antitubercular agents, the side chain is often more complex than the simple ethanamine of the parent compound. A prevalent and highly successful modification is the N-substituted acetamide functionality. The planarity and the specific substituents on the acetamide's terminal ring are detrimental for potent activity against M. tuberculosis. SAR studies have shown that only an ethyl ether linker attached to a para-substituted phenyl ring is well-tolerated at position 4 of the quinoline. Constraining this ethyl linker or introducing heterocyclic substitutions on the terminal phenyl ring generally leads to a loss of potency.

Impact of Stereochemistry on Activity (If Applicable)

Based on a comprehensive review of the available scientific literature, the specific impact of stereochemistry on the biological activity of this compound and its closely related acetamide analogs has not been extensively reported. The majority of SAR studies have focused on analogs that are achiral or have been synthesized and tested as racemic mixtures without resolution and separate biological evaluation of the individual enantiomers. Therefore, there is currently a lack of data to conclude whether stereoisomerism plays a significant role in the activity of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Approaches)

To rationalize the experimental SAR data and guide the design of new, more potent analogs, several theoretical QSAR studies have been performed on quinoline derivatives. These computational models establish a mathematical correlation between the chemical structures of the compounds and their biological activities.

Both 2D- and 3D-QSAR studies have been successfully applied to series of antitubercular quinoline derivatives. 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) , have been particularly informative. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, and hydrophobic fields positively or negatively influence biological activity.

For one series of ring-substituted quinolines with anti-tuberculosis activity, a CoMFA model was generated that successfully predicted the activity of a test set of molecules. The model highlighted novel features that could be incorporated into the quinoline framework to enhance potency. Similarly, QSAR models developed for quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity were pivotal for their anti-TB activity. These theoretical models serve as powerful predictive tools, enabling the virtual screening of novel chemical structures and prioritizing the synthesis of compounds with the highest probability of exhibiting the desired biological effect, thereby accelerating the drug discovery process.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

While specific molecular docking studies detailing the binding affinity of 2-(Quinolin-4-yloxy)ethan-1-amine are not extensively documented, research on its derivatives offers valuable information. For instance, a series of 2-(quinolin-4-yloxy)acetamides, which are derived from the parent amine, were evaluated as inhibitors of Mycobacterium tuberculosis (Mtb) growth. The loss of activity in these compounds against a known qcrB resistant strain (T313A) strongly suggested that the cytochrome bc1 complex is the likely biological target. rjptonline.orgresearchgate.net This implies that the quinolin-4-yloxy scaffold is crucial for directing the molecule to the binding site of this complex.

In other studies on different quinoline (B57606) derivatives, molecular docking has been successfully employed to predict binding affinities and modes of interaction with various protein targets. For example, docking studies of 4-aminoquinoline-monastrol hybrids against Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) identified compounds with binding energies ranging from -10.40 to -12.47 Kcal/mol, indicating strong potential binding. rjptonline.org Similarly, docking of novel quinoline/thiazinan-4-one hybrids into the active site of S. aureus Murb protein helped to rationalize their antibacterial activity. rsc.org These examples underscore the utility of molecular docking in predicting the binding affinities of quinoline-based compounds.

The identification of key intermolecular interactions is crucial for understanding the mechanism of action and for optimizing lead compounds. For derivatives of this compound, such as 2-(quinolin-4-yloxy)acetamides, the interaction with the cytochrome bc1 complex is paramount to their antimycobacterial activity. rjptonline.orgresearchgate.net Although the specific interactions for the parent amine are not detailed, studies on other quinoline derivatives highlight common interaction patterns. These often involve hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for stabilizing the ligand-protein complex. For instance, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a feature that is often exploited in drug design. arabjchem.org The planar aromatic structure of the quinoline ring also facilitates pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the protein's binding pocket.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. These simulations can provide detailed information on the conformational flexibility of a ligand and the stability of its complex with a protein over time.

Currently, there are no specific molecular dynamics simulation studies published for this compound. However, MD simulations have been effectively used to study other quinoline derivatives. For example, a study on dihydroxyl-quinoline derivatives as potential acetylcholinesterase inhibitors used MD simulations to investigate their dynamic behavior within the enzyme's active site. researchgate.net These simulations helped to identify key intermolecular interactions and to calculate binding energies, ultimately proposing a promising candidate for inhibition. researchgate.net Such methodologies could be applied to this compound to understand its conformational landscape and how it adapts upon binding to a target protein, providing a more dynamic picture of the interaction than static docking models.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These calculations can provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

In Silico Scaffold Hopping and Virtual Screening Methodologies

In silico scaffold hopping and virtual screening are computational strategies used in drug discovery to identify novel molecular scaffolds with similar biological activity to a known active compound.

A notable application of scaffold hopping involved the design of novel 2-(quinolin-4-yloxy)acetamides as antimycobacterial agents. rjptonline.orgresearchgate.net In this study, the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of the drug candidate telacebec (B1166443) was replaced with the 2-(quinolin-4-yloxy)acetamide system. rjptonline.org This approach successfully led to the discovery of compounds with potent activity against M. tuberculosis, validating the 2-(quinolin-4-yloxy) core as a viable pharmacophore. rjptonline.orgresearchgate.net

Virtual screening of quinoline-based libraries has also been a fruitful approach in identifying potential therapeutic agents for various diseases. vulcanchem.com These large-scale computational screenings allow for the rapid evaluation of vast chemical spaces to identify hit compounds that can be further optimized. The quinoline scaffold is frequently featured in these libraries due to its proven track record in medicinal chemistry. arabjchem.org

Prediction of Theoretical Physicochemical Descriptors (Excluding Basic Property Data)

Theoretical physicochemical descriptors are crucial for predicting the pharmacokinetic properties and drug-likeness of a compound. Several of these descriptors for this compound have been calculated using various computational models and are available in public databases.

DescriptorValueSource
XLogP31.6 nih.govdovepress.com
Topological Polar Surface Area (TPSA)48.14 Ų chemscene.com
Hydrogen Bond Donor Count1 dovepress.comchemscene.com
Hydrogen Bond Acceptor Count3 chemscene.com
Rotatable Bond Count3 chemscene.com
Complexity158 dovepress.com
Predicted Collision Cross Section ([M+H]⁺)135.5 Ų uni.lu

These descriptors provide a quantitative measure of the molecule's properties. For example, the Topological Polar Surface Area (TPSA) is a good indicator of a drug's ability to permeate cell membranes, and the number of rotatable bonds is related to the conformational flexibility of the molecule. The predicted collision cross-section is an important parameter in ion mobility-mass spectrometry, which is increasingly used in structural biology and metabolomics. uni.lu

Applications in Chemical Biology Research

Development as Chemical Probes for Biological Target Characterization

The core structure of 2-(Quinolin-4-yloxy)ethan-1-amine is a versatile template for creating libraries of chemical probes. By modifying the terminal amine group, researchers have developed potent and selective agents for biological investigation. A prominent example is the conversion of the amine to various N-substituted acetamides, creating the class of 2-(quinolin-4-yloxy)acetamides. These derivatives have been systematically optimized to serve as potent probes of Mtb viability. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on these acetamide (B32628) derivatives have provided detailed insights into the chemical features required for potent antitubercular activity. These studies function as a guide for designing more effective chemical probes. For instance, a lead compound, 2-(quinolin-4-yloxy)acetamide, was shown to have a minimum inhibitory concentration (MIC) of 0.44 μM against the H37Rv strain of Mtb. nih.gov Further modifications revealed key trends:

Substitution on the Acetamide Nitrogen: The nature of the substituent on the acetamide nitrogen is critical. Bulky, lipophilic groups tend to enhance activity, whereas electron-withdrawing groups often decrease it. nih.gov

Substitution on the Quinoline (B57606) Ring: The electronic properties of substituents on the quinoline ring also significantly influence the probe's potency. For example, replacing a methoxy (B1213986) group at the 6-position with halogen atoms was found to reduce activity. nih.gov In contrast, modifications at the 2-position of the quinoline ring with alkyl chains led to compounds with improved MIC values. nih.gov

These systematic chemical modifications have yielded highly potent antitubercular agents with MIC values as low as 0.05 μM, demonstrating the successful development of the this compound scaffold into sharp chemical probes for characterizing Mtb biology. researchgate.net

**Table 1: Structure-Activity Relationship of 2-(Quinolin-4-yloxy)acetamide Derivatives against *M. tuberculosis***

Compound ModificationResulting ActivityReference
Conversion of parent amine to 2-(quinolin-4-yloxy)acetamide (lead compound)Potent activity with MIC of 0.44 μM. nih.gov
Addition of bulky, lipophilic substituents to the acetamide groupImproved antimycobacterial action. nih.gov
Addition of electron-withdrawing groups to the acetamide groupDecreased activity. nih.gov
Substitution at the 2- and 6-positions of the quinoline ring with electron-withdrawing groupsGreatly reduced antimycobacterial activity. nih.gov
Extension with an alkyl chain at the 2-position of the quinoline ringLed to compounds with improved MIC values (0.19–0.37 μM). nih.gov

Utility in Target Engagement Studies

A critical aspect of using a chemical probe is confirming that it directly interacts with its intended biological target within a complex cellular environment. Derivatives of this compound have proven useful in such target engagement and identification studies. Research on the 2-(quinolin-4-yloxy)acetamide class has successfully identified its molecular target in Mtb through genetic and microbiological approaches. rsc.org

The primary biological target of these probes was identified as the menaquinol-cytochrome c oxidoreductase (bc1) complex, a key component of the electron transport chain. rsc.org This was determined by observing that Mtb strains carrying specific single-nucleotide polymorphisms in the qcrB gene, which encodes a subunit of the cytochrome bc1 complex, were resistant to the effects of the acetamide probes. rsc.org

Furthermore, a deletion mutant of Mtb lacking the cytochrome bd oxidase (cydKO) showed hypersensitivity to these compounds. rsc.org This finding suggests that when the alternative bd oxidase pathway is absent, the bacterium becomes more reliant on the cytochrome bc1 complex, making it more vulnerable to probes that inhibit this target. These results provide strong evidence of direct target engagement and confirm that the 2-(quinolin-4-yloxy)acetamide scaffold functions by inhibiting the cytochrome bc1 complex. nih.govrsc.org

Contribution to Understanding Biological Pathways

By serving as scaffolds for potent and target-selective inhibitors, compounds like this compound contribute significantly to the elucidation of essential biological pathways. The successful targeting of the Mtb cytochrome bc1 complex by 2-(quinolin-4-yloxy)acetamide probes has reinforced the importance of cellular respiration as a key vulnerability in the pathogen. nih.govrsc.org The cytochrome bc1 complex is a critical component of the electron transport chain, responsible for generating the proton motive force required for ATP synthesis. researchgate.net Inhibition of this complex disrupts the energy metabolism of the bacterium, leading to cell death.

The development of probes from the quinoline chemical class has provided valuable tools to study mycobacterial respiration and the consequences of its inhibition. austinpublishinggroup.comresearchgate.net The intracellular activity of these compounds against Mtb residing within macrophages demonstrates that they can cross cellular and mycobacterial membranes to reach their target, providing a means to study the pathogen in a more biologically relevant context. nih.govresearchgate.net The finding that these compounds are active against drug-resistant strains of Mtb further aids in understanding the mechanisms that can overcome existing resistance pathways. nih.govresearchgate.net

The broader family of quinoline derivatives has been shown to interact with various other targets in Mtb, including DNA gyrase, glutamate (B1630785) kinase, and the KatG protein. austinpublishinggroup.comnih.govnih.gov This highlights the versatility of the quinoline scaffold in developing a diverse set of chemical probes that can be used to dissect multiple, essential biological pathways within a single organism.

Future Research Directions

Exploration of Novel Synthetic Pathways

While classical methods for synthesizing the 2-(quinolin-4-yloxy)ethan-1-amine core, such as nucleophilic substitution, are established, future research should focus on developing more efficient, versatile, and environmentally benign synthetic strategies. The exploration of novel pathways could unlock access to a wider array of derivatives for biological testing.

Potential areas for investigation include:

Modern Coupling Reactions: Methodologies like Suzuki and Buchwald-Hartwig coupling, which have been successfully used for creating C-C and C-N bonds in other heterocyclic systems, could be adapted. For instance, Suzuki coupling has been employed to synthesize 2-fluoro-6-(4-propoxyphenyl)pyridine from 2-bromo-6-fluoropyridine (B132718) and a boronic acid, a strategy that could potentially be modified for quinoline (B57606) systems. mdpi.com

Photocatalysis: Visible light-mediated synthesis is an emerging green chemistry approach. Its application in synthesizing quinolin-2(1H)-ones from quinoline N-oxides demonstrates its potential utility for constructing the core quinoline ring system under mild conditions. rsc.org

Flow Chemistry: Continuous flow reactors could offer improved control over reaction parameters, leading to higher yields and purity for multi-step syntheses of complex quinoline derivatives.

Enzymatic Synthesis: Biocatalysis could provide highly selective and stereospecific routes to chiral analogs, which is crucial as the biological activity of stereoisomers can differ significantly.

Adapting established reactions from related scaffolds, such as the Pfitzinger reaction used to create 6-substituted quinoline-2,4-dicarboxylic acids, could also provide alternative routes to novel precursors for this compound analogs. nih.gov

Discovery of Unexplored Biological Targets

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities. mdpi.comnih.gov While the specific target profile of this compound is not extensively defined, research on analogous structures suggests numerous potential and unexplored biological targets that warrant investigation.

Derivatives of the broader quinoline and quinolinone families have demonstrated activity against a variety of targets, suggesting promising avenues for screening this compound and its future analogs.

Potential Target ClassSpecific Example(s)Context/Related ActivitySource(s)
Inflammatory Enzymes Soybean Lipoxygenase (LOX)Indication of anti-inflammatory activity. nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Inhibition of TNF-α formation by related quinoline derivatives. nih.gov
Protein Kinases Cyclin-Dependent Kinase 5 (CDK5)Implicated in neurodegenerative disorders. nih.gov
EGFR, BRAFV600E, EGFRT790MAntiproliferative activity in cancer cell lines. mdpi.com
Microbial Targets Mycobacterium tuberculosisAntitubercular activity against H37Rv strain. nih.gov
Various Bacteria (S. albus, P. mirabilis)Antibacterial activity. nih.gov
Various Fungi (Erysiphe graminis)Fungicidal activity. researchgate.net
Other β-Glucuronidase & Lysozyme (B549824)Inhibition of release indicates anti-inflammatory potential. nih.gov

Future research should involve broad-based phenotypic screening followed by target deconvolution to identify the specific molecular interactors of this compound and its derivatives.

Advanced Computational Modeling Applications

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby guiding synthetic efforts. For the this compound scaffold, several advanced computational applications can be envisioned.

Homology Modeling: For biological targets where an experimental structure is unavailable, homology modeling can be used to build a reliable 3D model. This approach was successfully used to explore inhibitors for CDK5 by modeling its active site based on the known structure of CDK2. nih.gov This could be applied to newly identified targets for this compound series.

Molecular Docking: In silico docking studies can predict the binding orientation and affinity of novel analogs within a target's active site. Such studies have been used to understand how quinolinone carboxamide analogues bind to an alternative binding site in LOX, providing a rationale for their observed activity. mdpi.comnih.gov This would be essential for optimizing the structure of this compound for improved target engagement.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can correlate physicochemical properties of a series of analogs with their biological activity, enabling the prediction of potency for newly designed compounds.

Prediction of Physicochemical Properties: Computational tools can predict key properties like lipophilicity (XLogP) and collision cross-section (CCS), which influence a compound's pharmacokinetic profile. uni.luuni.lu These predictions can help prioritize which analogs to synthesize.

Integration with Cutting-edge Chemical Biology Methodologies

To bridge the gap between compound synthesis and biological function, modern chemical biology techniques can be employed. These methods can provide deeper insights into the mechanism of action and identify direct biological targets in a cellular context.

Design of Chemical Probes: The ethanamine moiety of this compound is an ideal handle for modification. A terminal alkyne or biotin (B1667282) tag could be appended to create a chemical probe. This probe would retain the core structure for target binding but allow for subsequent detection or isolation.

Activity-Based Protein Profiling (ABPP): If the compound acts as an enzyme inhibitor, a reactive group could be incorporated to create an ABPP probe. This would enable the covalent labeling of its target enzyme in a complex proteome, allowing for unambiguous target identification.

Chemoproteomics: Using the tagged probes described above, affinity-based pull-down experiments followed by mass spectrometry can identify the binding proteins from a cell lysate. This is a powerful, unbiased method for discovering both primary targets and potential off-targets.

These approaches move beyond simple in vitro assays and allow for the study of the compound's interactions within a more physiologically relevant environment.

Design of Multi-Targeting Analogs (Mechanistic Basis)

The concept of "one molecule, multiple targets" is a compelling strategy for treating complex diseases. The quinoline scaffold is well-suited for the design of multi-target agents. mdpi.comnih.govmdpi.com The mechanistic basis for designing such analogs of this compound relies on the principles of pharmacophore hybridization and privileged scaffolds.

The design strategy would involve rationally combining the this compound core with other pharmacophores known to interact with different, but pathologically related, targets. For example:

An analog could be designed to inhibit both a protein kinase (like EGFR) and an inflammatory enzyme (like LOX) by integrating features known to be favorable for each. nih.govmdpi.com

Research into quinolinone hybrids has shown that combining the core with moieties like ferulic acid can result in dual anti-inflammatory and antioxidant activity. nih.gov

Computational docking (as described in 8.3) would be critical to ensure that the designed hybrid molecule can sterically and electronically fit within the binding sites of multiple intended targets. The ultimate goal is to create a single chemical entity that modulates multiple nodes in a disease network, potentially leading to synergistic efficacy.

Q & A

Q. What are the primary synthetic routes for 2-(Quinolin-4-yloxy)ethan-1-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common synthesis approach involves alkylation reactions using quinoline derivatives. For example, reacting quinoline-4-ol with ethyl bromide under basic conditions (e.g., sodium hydroxide) via nucleophilic substitution. Heating the mixture to 60–80°C for 6–12 hours in a polar aprotic solvent (e.g., DMF) can improve yield. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended . Key Conditions Table :
ReactantsCatalyst/SolventTemperatureTimeYield Optimization Tips
Quinoline-4-ol, Ethyl bromideNaOH/DMF60–80°C6–12 hrsUse anhydrous conditions; monitor by TLC

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • 1H/13C-NMR spectroscopy (in deuterated DMSO or CDCl3) to confirm hydrogen/carbon environments and connectivity .
  • HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% recommended for biological assays) .
  • Mass spectrometry (HRMS) for molecular weight validation (theoretical: 172.23 g/mol) .

Q. What solvent systems are optimal for handling this compound in experimental settings?

  • Methodological Answer : The compound’s solubility is influenced by its quinoline and ether moieties. Recommended solvents:
  • Polar aprotic solvents : DMSO, DMF (for reactions).
  • Polar protic solvents : Ethanol, methanol (for dilution/storage).
  • Avoid chlorinated solvents due to potential reactivity with the amine group. Solubility in aqueous buffers (pH 7.4) is limited; use sonication or co-solvents (e.g., 10% DMSO) for biological assays .

Advanced Research Questions

Q. How do structural modifications on the quinoline ring influence bioactivity and target selectivity?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies suggest:
  • Electron-withdrawing groups (e.g., -F, -Cl) at the 5/7-position enhance binding to aromatic receptors (e.g., serotonin receptors) by increasing electrophilicity.
  • Electron-donating groups (e.g., -OCH3) improve solubility but may reduce membrane permeability.
  • Steric effects : Bulky substituents (e.g., cyclopropyl) on the ethanamine chain can alter conformational flexibility and target engagement .

Q. What analytical strategies resolve contradictions in reported biological activity data for quinoline-based amines?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:
  • Standardize assay protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Re-evaluate purity : Cross-validate via orthogonal methods (e.g., NMR + HPLC).
  • Dose-response curves : Compare EC50/IC50 values across studies to identify outliers due to solvent effects (e.g., DMSO concentration) .

Q. How does the introduction of electron-withdrawing/donating groups affect stability under physiological conditions?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -CF3) increase metabolic stability by reducing oxidative degradation in liver microsomes.
  • Electron-donating groups (e.g., -OCH3) may enhance susceptibility to cytochrome P450-mediated metabolism.
  • Experimental validation : Conduct accelerated stability studies (40°C/75% RH for 14 days) and monitor degradation via LC-MS. Use deuterated solvents in NMR to track proton exchange rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.